![molecular formula C24H23NO3 B2396809 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 622353-95-1](/img/structure/B2396809.png)

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

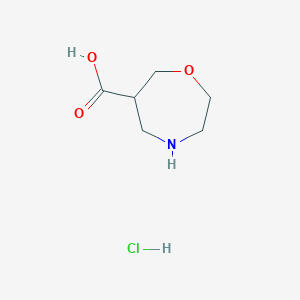

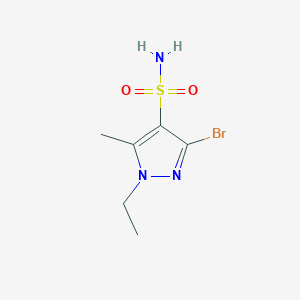

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate, commonly known as CTPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. CTPO is a bicyclic lactone that contains a fused cyclopropane ring and a beta-lactone ring. The compound has a molecular weight of 365.46 g/mol and its molecular formula is C23H23NO3.

Scientific Research Applications

- Inhibition of Human Soluble Epoxide Hydrolase (sEH) : Ureas containing a natural lipophilic camphanic acid moiety, derived from this compound, have shown promise as inhibitors of human soluble epoxide hydrolase . sEH inhibition is relevant in the therapy of hypertension, inflammatory conditions, and pain states.

- Water-Soluble Inhibitors : Researchers are exploring ways to enhance the metabolic stability and water solubility of sEH inhibitors. The pyran-2-one fragment present in this compound could be a structural basis for designing highly active, water-soluble inhibitors .

Medicinal Chemistry and Drug Development

Mechanism of Action

Target of Action

The primary target of this compound is human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

The compound acts as an inhibitor of sEH . It interacts with sEH, preventing it from performing its normal function. This interaction and the resulting changes can lead to therapeutic effects in the treatment of conditions like hypertension, inflammation, and pain .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxides , which are involved in various biochemical pathways. The downstream effects of this inhibition can lead to changes in the body’s response to inflammation, pain, and blood pressure regulation .

Pharmacokinetics

It is noted that most known highly active seh inhibitors are characterized by high lipophilicity and related low metabolic stability . This suggests that the compound may have similar properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of sEH. This can lead to a decrease in the metabolism of certain epoxides, potentially resulting in therapeutic effects for conditions like hypertension, inflammation, and pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s high lipophilicity could affect its solubility in water and its distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-22(2)23(3)12-13-24(22,14-20(23)26)21(27)28-19-10-8-18(9-11-19)17-6-4-16(15-25)5-7-17/h4-11H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHUGSXRANMEIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)

![N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)